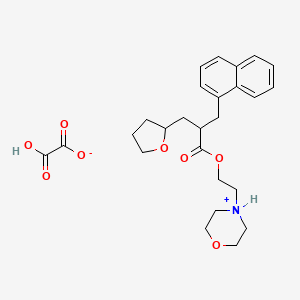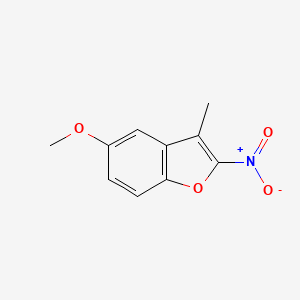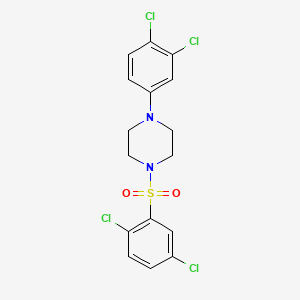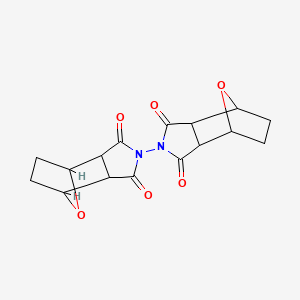
3-Methoxy-6-methyl-1,8,9-anthracenetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-6-methyl-1,8,9-anthracenetriol is a polycyclic aromatic compound with three hydroxyl groups and one methoxy group attached to an anthracene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-methyl-1,8,9-anthracenetriol typically involves the functionalization of an anthracene derivative. One common method includes the methylation of 1,8,9-anthracenetriol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-6-methyl-1,8,9-anthracenetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Anthraquinones
Reduction: Dihydroanthracenes
Substitution: Various substituted anthracenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Medicine: Explored for its therapeutic potential in treating diseases like pancreatic cancer.
Mecanismo De Acción
The mechanism by which 3-Methoxy-6-methyl-1,8,9-anthracenetriol exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to bind strongly to the PTK2 protein, inhibiting its activity and thereby potentially reducing cancer cell proliferation . The binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methylchrysene
- 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone
- 1-Methoxy-2-hydroxyphenanthrene
Uniqueness
3-Methoxy-6-methyl-1,8,9-anthracenetriol is unique due to its specific substitution pattern on the anthracene backbone, which imparts distinct chemical and biological properties. Its strong binding affinity to certain proteins, such as PTK2, sets it apart from other similar compounds .
Propiedades
Número CAS |
71728-49-9 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
3-methoxy-6-methylanthracene-1,8,9-triol |
InChI |
InChI=1S/C16H14O4/c1-8-3-9-5-10-6-11(20-2)7-13(18)15(10)16(19)14(9)12(17)4-8/h3-7,17-19H,1-2H3 |
Clave InChI |
FVUVEJYBZHKPTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=C1)O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)

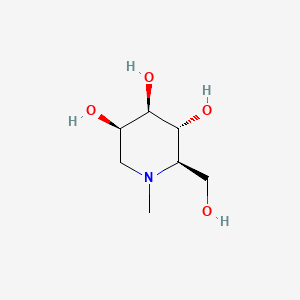
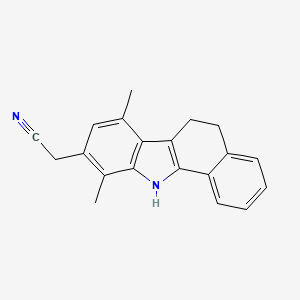

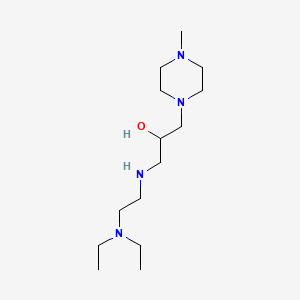
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
